REACTION_SMILES
|
[C:23]([O-:24])(=[O:25])[CH3:26].[C:28]([O-:29])(=[O:30])[CH3:31].[CH3:20][C:21]#[N:22].[I:1][c:2]1[c:3]([CH3:9])[cH:4][c:5]([CH3:8])[cH:6][cH:7]1.[P:10]([O:11][CH2:12][CH3:13])([O:14][CH2:15][CH3:16])[O:17][CH2:18][CH3:19].[Pd+2:27]>>[c:2]1([P:10]([O:11][CH2:12][CH3:13])([O:14][CH2:15][CH3:16])=[O:17])[c:3]([CH3:9])[cH:4][c:5]([CH3:8])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(I)c(C)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOP(OCC)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pd+2]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOP(=O)(OCC)c1ccc(C)cc1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |